molecular formula C13H17NO3 B2705112 4-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidin-2-one CAS No. 2377033-86-6

4-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidin-2-one

Cat. No.: B2705112
CAS No.: 2377033-86-6
M. Wt: 235.283
InChI Key: LQUOCAQVMRRALT-UHFFFAOYSA-N
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Description

The compound “4-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidin-2-one” is a complex organic molecule. The “3,4-Dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with two methoxy (-OCH3) groups attached at the 3rd and 4th positions . The “azetidin-2-one” part suggests the presence of an azetidine ring, which is a four-membered ring containing three carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3,4-dimethoxyphenylacetonitrile have been synthesized through decarboxylation, aldoxime reaction, and dehydration reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. For similar compounds, techniques like X-ray diffraction, NMR, and IR spectroscopy are often used to determine the structure .

Scientific Research Applications

Global Trends and Studies on Toxicity

Research on similar compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) , shows significant advancements in understanding toxicology and mutagenicity. These studies provide insights into the occupational risks, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic ones, highlighting the importance of molecular biology in future research (Zuanazzi et al., 2020).

Mechanisms of β-O-4 Bond Cleavage

Investigations into the acidolysis of lignin model compounds offer insights into the chemical behavior of related molecules. The study by T. Yokoyama (2015) reveals differences in the acidolysis mechanisms of dimeric non-phenolic β-O-4-type lignin model compounds, suggesting potential applications in understanding the chemical properties and reactions of similar compounds (Yokoyama, 2015).

Therapeutic Potential of Derivatives

Research on Tamoxifen , a drug used for breast cancer treatment, and its derivatives, including studies on their mechanisms of action, offers a template for exploring the therapeutic potential of 4-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidin-2-one derivatives. Continuous efforts to synthesize novel derivatives could illuminate mechanisms of action and generate new therapeutic agents with reduced side effects (Shagufta & Ahmad, 2018).

Autoimmunity and Drug Development

The study on Metformin demonstrates its diverse therapeutic roles beyond diabetes management, including anti-inflammatory and immunomodulatory effects. Such research underscores the potential for This compound in developing treatments for autoimmune diseases, highlighting the need for further exploration into its immune-modulatory capabilities (Ursini et al., 2018).

Environmental Behavior and Microbial Degradation

Studies on the environmental behavior of 2,4-D and its microbial degradation underline the ecological impact and degradation pathways of chemical compounds. Understanding the role of microorganisms in the degradation of This compound and similar compounds can contribute to environmental protection and the development of biodegradation strategies (Magnoli et al., 2020).

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2)11(14-12(13)15)8-5-6-9(16-3)10(7-8)17-4/h5-7,11H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUOCAQVMRRALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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